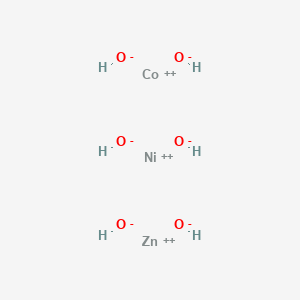
Cobalt(2+) nickel(2+) zinc hydroxide (1/1/1/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) nickel(2+) zinc hydroxide (1/1/1/6) is a ternary hydroxide compound that incorporates cobalt, nickel, and zinc ions in a specific stoichiometric ratio. This compound is of significant interest due to its unique electrochemical properties, making it a valuable material in various applications, particularly in energy storage and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) nickel(2+) zinc hydroxide typically involves a hydrothermal method. In this process, cobalt, nickel, and zinc salts (such as their nitrates or acetates) are dissolved in water, and a precipitating agent like sodium hydroxide is added to the solution. The mixture is then subjected to hydrothermal conditions, usually at temperatures ranging from 120°C to 180°C, for several hours. This results in the formation of a well-defined nanostructure of the hydroxide compound .
Industrial Production Methods
On an industrial scale, the production of cobalt(2+) nickel(2+) zinc hydroxide can be achieved through a continuous precipitation process. This involves the controlled addition of metal salt solutions and a precipitating agent in a reactor, followed by filtration, washing, and drying of the precipitate. The process parameters, such as pH, temperature, and concentration, are carefully monitored to ensure the desired composition and properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) nickel(2+) zinc hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the metal ions can change their oxidation states.
Substitution Reactions: The hydroxide ions can be replaced by other anions, such as sulfates or carbonates, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the metal ions in the compound.
Reducing Agents: Sodium borohydride or hydrazine can reduce the metal ions to their lower oxidation states.
Substituting Agents: Sodium sulfate or sodium carbonate can be used to introduce sulfate or carbonate ions into the compound.
Major Products Formed
Oxidation Products: Oxidized forms of the metal hydroxides, such as cobalt(III) hydroxide, nickel(III) hydroxide, and zinc oxide.
Substitution Products: Mixed metal sulfates or carbonates, depending on the substituting agent used.
Scientific Research Applications
Cobalt(2+) nickel(2+) zinc hydroxide has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in supercapacitors and batteries due to its high capacitance and excellent cycling stability.
Electrochemical Sensors: It is employed in the development of sensors for detecting heavy metals and other analytes in environmental and biological samples.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism by which cobalt(2+) nickel(2+) zinc hydroxide exerts its effects is primarily through its electrochemical properties. The compound can undergo reversible redox reactions, allowing it to store and release charge efficiently. The presence of multiple metal ions enhances its conductivity and stability, making it an effective material for energy storage and catalysis .
Comparison with Similar Compounds
Similar Compounds
Cobalt(2+) hydroxide: Used in similar applications but lacks the enhanced properties provided by the addition of nickel and zinc.
Nickel(2+) hydroxide: Commonly used in batteries but has lower stability compared to the ternary hydroxide.
Zinc hydroxide: Primarily used in medicinal and cosmetic applications but does not have the same electrochemical properties.
Uniqueness
Cobalt(2+) nickel(2+) zinc hydroxide stands out due to its combination of high capacitance, stability, and conductivity. The synergistic effect of the three metal ions results in superior performance in energy storage and catalytic applications compared to the individual metal hydroxides .
Properties
CAS No. |
161369-43-3 |
|---|---|
Molecular Formula |
CoH6NiO6Zn |
Molecular Weight |
285.1 g/mol |
IUPAC Name |
zinc;cobalt(2+);nickel(2+);hexahydroxide |
InChI |
InChI=1S/Co.Ni.6H2O.Zn/h;;6*1H2;/q2*+2;;;;;;;+2/p-6 |
InChI Key |
FADXZUOQMVGNAC-UHFFFAOYSA-H |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Ni+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)

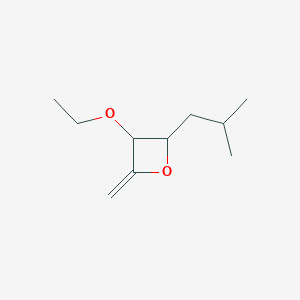

![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
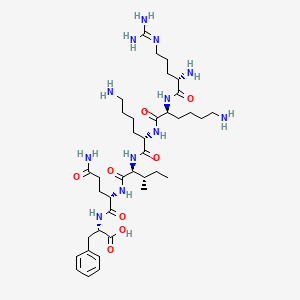


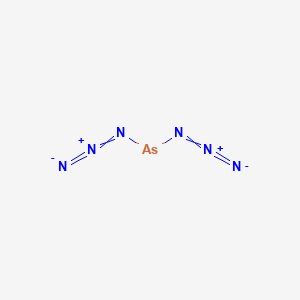
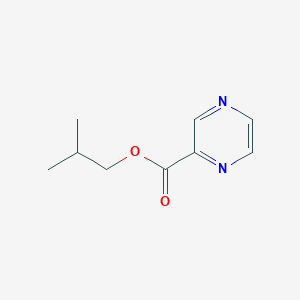

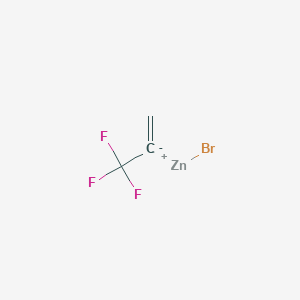
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
